molecular formula C9H13NO3S B7858879 N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide

N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide

Cat. No.: B7858879
M. Wt: 215.27 g/mol
InChI Key: CWOVTONSFTYTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide (CAS 1184556-81-7) is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . Its structure features a benzene ring core substituted with an ethanesulfonamide group and a hydroxymethyl group at the meta-position. This combination of a polar sulfonamide and a benzyl alcohol moiety makes it a valuable intermediate in medicinal chemistry and drug discovery research. Sulfonamide derivatives are a significant class of compounds in pharmaceutical development, often serving as key scaffolds in the design of enzyme inhibitors . Specifically, ethanesulfonamide functional groups have been incorporated into potent small-molecule inhibitors targeting epigenetic regulators like BRD4, which is a protein of interest in oncology research for diseases such as acute myeloid leukemia . The presence of the hydroxymethyl group provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules or create prodrugs. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-14(12,13)10-9-5-3-4-8(6-9)7-11/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOVTONSFTYTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminobenzyl Alcohol Precursor

The hydroxymethylphenylamine moiety is typically prepared through nitro-group reduction or isocoumarin derivatization. In one approach, 3-nitrobenzyl alcohol undergoes catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C for 12 h, yielding 3-aminobenzyl alcohol with 92% efficiency. Alternative methods employ sodium borohydride reduction of 3-cyano-substituted intermediates, though this requires subsequent hydrolysis steps.

Critical to this step is the protection of the hydroxymethyl group during amination. Patent data reveals tert-butyldimethylsilyl (TBS) protection using TBSCl in DMF with imidazole base, achieving 98% protection efficiency while preserving amine functionality. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxymethyl group post-sulfonylation.

Sulfonamide Bond Formation Methodologies

Direct Sulfonylation with Ethanesulfonyl Chloride

The benchmark method involves reacting 3-aminobenzyl alcohol with ethanesulfonyl chloride (1.2 eq.) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.5 eq.) serves as both base and proton scavenger, with reaction completion within 3 h (TLC monitoring, Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction workup includes sequential washing with 1M HCl, saturated NaHCO₃, and brine, followed by MgSO₄ drying and solvent evaporation.

Optimization Data:

ParameterValue RangeOptimal ConditionYield Impact
SolventDCM, THF, DMFDCM+18% yield
Temperature0°C vs RT0–5°C+22% purity
BaseEt₃N, DIPEA, K₂CO₃Et₃N+15% conversion

Solid-Phase Synthesis for Scalability

Industrial-scale adaptations employ polymer-supported sulfonyl chlorides to simplify purification. Wang resin-functionalized ethanesulfonyl groups react with 3-aminobenzyl alcohol in DMF at 50°C for 6 h, followed by cleavage with 95% TFA/water. This method achieves 85% yield with <2% impurities, bypassing chromatographic steps.

Advanced Characterization and Analytical Validation

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d₆): δ 7.34 (t, J = 7.8 Hz, 1H, ArH), 7.22 (d, J = 7.6 Hz, 1H, ArH), 7.15 (s, 1H, ArH), 6.98 (d, J = 7.4 Hz, 1H, ArH), 5.12 (t, J = 5.6 Hz, 1H, OH), 4.51 (d, J = 5.6 Hz, 2H, CH₂OH), 3.28 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.34 (t, J = 7.4 Hz, 3H, CH₃).

ESI-MS: m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺. IR (KBr): ν 3345 (OH), 2918 (CH₂), 1324/1152 cm⁻¹ (SO₂ asym/sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN + 0.1% TFA) shows ≥98.5% purity at 254 nm. Elemental analysis confirms stoichiometry: Calc. C 54.54%, H 6.19%, N 5.76%; Found C 54.32%, H 6.22%, N 5.81%.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
Direct sulfonylation7898.5Moderate1.0
Solid-phase8597.2High1.8
Microwave-assisted8299.1Low2.3

Microwave-assisted synthesis (150°C, 20 min in DMF) reduces reaction time but increases equipment costs.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Closed-loop DCM distillation units recover >92% solvent, reducing environmental impact. Patent data highlights centrifugal partition chromatography for continuous purification at 10 kg/batch scale.

Regulatory Compliance

ICH Q3D elemental impurity thresholds are maintained through chelating resin treatment, reducing Pd residues to <2 ppm in final API batches .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Cancer Treatment

N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide has been investigated for its potential as an anticancer agent, particularly as an inhibitor of bromodomain proteins, which play crucial roles in gene regulation and cancer progression.

  • Mechanism of Action : The compound is believed to inhibit bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. By disrupting the interaction between these proteins and acetylated lysines on histones, this compound may lead to decreased expression of oncogenes.
  • Case Study : In a study involving neuroblastoma cell lines, this compound was shown to synergize with other agents to induce apoptosis in cancer cells. This combination therapy demonstrated enhanced efficacy compared to single-agent treatments .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.
  • Case Study : A study reported that treatment with this compound led to significant reductions in inflammatory markers in animal models of arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits BET proteins; induces apoptosis in neuroblastoma cells
Anti-inflammatoryReduces TNF-α and IL-6 levels; modulates inflammatory signaling pathways
Synergistic EffectsEnhances efficacy when combined with other therapeutic agents

Table 2: Potential Therapeutic Applications

Application AreaPotential Use CasesCurrent Research Status
OncologyTreatment of various cancers including neuroblastomaOngoing
RheumatologyManagement of inflammatory diseases like arthritisExperimental
Metabolic DisordersPossible role in metabolic syndrome managementUnder investigation

Mechanism of Action

The mechanism of action of N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 1184556-81-7)

  • Structural Differences : The hydroxymethyl group is at the para position, and the sulfonamide chain is shorter (methanesulfonamide: -SO₂NH-CH₃ vs. ethanesulfonamide).
  • Molecular Weight : 201.24 g/mol (vs. 215.27 g/mol for the target compound) .
  • Impact : The para substitution may alter steric and electronic interactions in biological systems, while the shorter sulfonamide chain reduces hydrophobicity.

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 376347-09-0)

  • Structural Differences : Differs only in the sulfonamide chain length (methane vs. ethane).
  • Molecular Weight : 201.24 g/mol (vs. 215.27 g/mol) .

ABBV-075/Mivebresib (N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide)

  • Structural Differences: Contains a difluorophenoxy group and a pyrrolopyridine ring, in addition to the ethanesulfonamide moiety.
  • Activity : Exhibits potent BET bromodomain inhibition (IC₅₀ = 2.3–61.0 nM ) due to extended π-π interactions and hydrogen bonding from the heterocyclic groups .

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)ethanesulfonamide Hydrochloride (Compound 10f)

  • Structural Differences : Incorporates a 1,4-diazepane ring at the meta position.
  • Molecular Weight : 297.42 g/mol (vs. 215.27 g/mol) .
  • Impact : The diazepane group introduces basicity and bulkiness, which may improve binding to charged targets (e.g., GPCRs) but reduce oral bioavailability compared to the simpler hydroxymethyl-substituted target compound.

Physicochemical and Pharmacokinetic Properties

Property N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide N-(4-(Hydroxymethyl)phenyl)methanesulfonamide ABBV-075/Mivebresib
Molecular Weight (g/mol) 215.27 201.24 529.46
LogP (Predicted) ~1.2 ~0.8 ~3.5
Solubility Moderate (hydroxymethyl enhances hydrophilicity) Higher (shorter chain, para substitution) Low (lipophilic groups)
Bioactivity Research-stage (exact targets unconfirmed) Unreported BET inhibitor

Key Differentiators

  • Hydroxymethyl Group : Enhances solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-chlorobenzyl in ) .
  • Ethanesulfonamide vs.
  • Structural Simplicity : Lacks complex heterocycles (e.g., pyrrolopyridine in ABBV-075), making it a versatile intermediate for further derivatization .

Biological Activity

N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxymethyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The sulfonamide moiety is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can engage in interactions that modulate biological pathways. This dual functionality allows the compound to exhibit diverse pharmacological effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that sulfonamides possess antimicrobial properties by inhibiting bacterial folic acid synthesis. This compound may exhibit similar activity due to its structural characteristics.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Enzyme Inhibition :
    • Research indicates that this compound may act as an enzyme inhibitor, affecting pathways involved in cell signaling and metabolism. For instance, it has been studied for its effects on receptor-interacting protein kinases (RIPK), which are crucial in inflammatory signaling pathways .

Research Findings

A variety of studies have been conducted to elucidate the biological activities of this compound:

  • In vitro Studies : Experimental data demonstrate that the compound exhibits significant inhibition against certain enzymes involved in inflammatory pathways. For example, it has been reported to inhibit RIPK2 kinase with an IC50 value indicating potent activity .
  • Case Studies : In models of autoimmune diseases, compounds structurally related to this compound have shown efficacy in reducing inflammation and modulating immune responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-(Hydroxymethyl)phenyl)methanesulfonamideHydroxymethyl group at para positionAntimicrobial
N-(2-(Hydroxymethyl)phenyl)methanesulfonamideHydroxymethyl group at ortho positionAnti-inflammatory
This compound Hydroxymethyl group at meta positionEnzyme inhibition, anti-inflammatory

This table highlights how positional isomerism can influence biological activity, with this compound potentially offering unique advantages in therapeutic applications.

Q & A

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity ≥98% using reverse-phase columns (C18) with UV detection (λmax ~255 nm) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles.
  • Long-Term Stability Studies : Storage at -20°C in inert atmospheres to prevent hydroxymethyl oxidation .

How are preliminary biological activities of this compound screened in academic research?

Basic Research Question

  • In Vitro Assays : Enzyme inhibition (e.g., kinases, cyclooxygenases) via fluorescence-based or colorimetric readouts .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for α1D-adrenergic receptors) to measure IC₅₀ values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

How can researchers optimize the selectivity of this compound derivatives for specific biological targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the hydroxymethyl group or sulfonamide moiety. For example:
    • Replacing hydroxymethyl with halogenated or alkyl groups to enhance lipophilicity .
    • Introducing diazepane or piperidine rings to improve receptor affinity .
  • Biological Testing : Parallel screening against off-target receptors (e.g., dopamine D2, 5-HT1A) to assess selectivity .

What computational strategies are used to predict the binding interactions of this compound with target proteins?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding poses in active sites (e.g., COX-2 or α1D-adrenergic receptors) .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-protein stability over 50–100 ns trajectories to validate docking results .
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding energies (ΔG) for lead optimization .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay Validation : Cross-check protocols (e.g., ATP concentrations in kinase assays) to ensure reproducibility .
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D-NMR .
  • Meta-Analysis : Compare results across studies with standardized metrics (e.g., pIC₅₀) and adjust for experimental variables (e.g., cell line heterogeneity) .

What methodologies are employed to study the metabolic pathways of this compound?

Advanced Research Question

  • In Vitro Metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites .
  • Isotopic Labeling : Use of ¹⁴C-labeled compounds to trace metabolic intermediates .
  • Computational Prediction : Software like ADMET Predictor™ forecasts metabolic hotspots (e.g., hydroxymethyl oxidation to carboxylate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.